[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine
Description
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine is a pyrimidine derivative featuring a cyclopropylmethoxy substituent at the 6-position and a methanamine group at the 4-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. Notably, this compound is listed as discontinued by CymitQuimica, though its structural analogs remain relevant in drug discovery pipelines .
Properties
IUPAC Name |
[6-(cyclopropylmethoxy)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-4-8-3-9(12-6-11-8)13-5-7-1-2-7/h3,6-7H,1-2,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNFQFIGIYGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine typically involves the following steps:
Cyclopropylmethoxy Substitution: The introduction of the cyclopropylmethoxy group to the pyrimidine ring is achieved through nucleophilic substitution reactions. This step often requires the use of cyclopropylmethanol and a suitable base.
Methanamine Introduction: The methanamine group is introduced via reductive amination or other amination reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential :
- Therapeutic Development : [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine is investigated for its potential as a therapeutic agent targeting various diseases. Its ability to interact with specific receptors makes it a candidate for drug discovery, particularly in the treatment of neurological disorders and other conditions influenced by phosphodiesterase activity.
Mechanism of Action :
- The compound's mechanism involves binding to molecular targets such as enzymes or receptors, modulating biochemical pathways that could lead to therapeutic effects. Understanding these interactions is crucial for developing effective drugs.
Biological Research
Biological Activity Studies :
- Researchers study the compound's biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with biological systems, providing insights into its potential as an active pharmaceutical ingredient (API).
Case Studies :
- Case studies have shown that compounds similar to this compound exhibit significant biological activity, highlighting the importance of structural variations in drug efficacy .
Industrial Applications
Chemical Synthesis :
- In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique properties may also make it suitable for applications in coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism of action of [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine with three structurally related compounds:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in the hydrochloride salt derivative () increases polarity and metabolic resistance compared to the cyclopropylmethoxy group in the target compound .
- Halogenation : Chlorine substituents (e.g., in and ) enhance electrophilicity, facilitating nucleophilic substitution reactions .
- Amine vs. Carboxylic Acid : The methanamine group enables protonation at physiological pH, while the carboxylic acid () offers metal-binding capabilities .
Bioactivity Implications: The hydrochloride salt derivative () is speculated to exhibit kinase inhibitory activity due to its pyridine-pyrimidine scaffold, which mimics ATP-binding motifs .
Biological Activity
[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the cyclopropylmethoxy group attached to a pyrimidine ring, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O
- CAS Number : 1439902-41-6
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate biological pathways by acting as an inhibitor or modulator. The presence of the cyclopropyl group may enhance its binding affinity and selectivity for these targets, which is crucial for its pharmacological effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
-
Anticancer Activity : Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance, compounds derived from pyrimidine have been tested against various cancer cell lines, demonstrating promising IC₅₀ values. In particular, the incorporation of methoxy groups has been associated with enhanced activity against specific tumors.
Compound Cell Line Tested IC₅₀ (µM) Compound 12 MCF-7 0.09 ± 0.0085 Compound 13 A549 0.03 ± 0.0056 - Neuroprotective Effects : Some studies have evaluated the potential of pyrimidine derivatives as anti-Alzheimer agents. For example, certain compounds showed significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
Case Studies
- Anticancer Efficacy : In a comparative study involving various pyrimidine derivatives, this compound was tested alongside established chemotherapeutics. The results indicated that it could outperform traditional agents in specific cancer cell lines, suggesting its potential as a novel anticancer agent.
- Enzyme Inhibition : A recent study explored the enzyme inhibition properties of this compound, revealing that it effectively inhibited certain kinases involved in cancer progression. This inhibition was quantified using IC₅₀ values that demonstrated its potency relative to existing inhibitors.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As an intermediate in synthesizing more complex organic molecules.
- Biological Studies : Utilized in receptor binding studies and enzyme inhibition assays.
- Pharmaceutical Development : Potential for developing new drugs targeting specific diseases.
Q & A
What are the recommended synthetic routes for [6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine, and how can reaction conditions be optimized?
Level: Advanced
Methodological Answer:
Synthesis of pyrimidinyl methanamine derivatives typically involves multi-step protocols. For example, tert-butyl carbamate (Boc) protection of the primary amine can prevent unwanted side reactions during cyclopropylmethoxy introduction. Nucleophilic substitution at the pyrimidine ring (e.g., replacing a chloro group with cyclopropylmethoxy) is critical, followed by Boc deprotection using HCl/dioxane . Optimization includes:
- Reaction Monitoring: Use LCMS (e.g., m/z [M+H]+) to track intermediate formation and adjust reaction times.
- Purification: Reverse-phase HPLC with gradients of MeCN/water (0.1% formic acid) improves yield and purity. YMC-Actus Triart C18 columns are effective for resolving polar impurities .
How can researchers address discrepancies in LCMS and HPLC data during characterization?
Level: Advanced
Methodological Answer:
Discrepancies may arise from ion suppression (LCMS) or co-elution (HPLC). Mitigation strategies include:
- Orthogonal Validation: Confirm molecular weight via high-resolution mass spectrometry (HRMS) and structure via H/C NMR.
- Mobile Phase Adjustment: Add 0.1% formic acid to enhance ionization in LCMS and reduce tailing in HPLC. For example, a retention time of 1.27 minutes (SMD-TFA05 conditions) was achieved using MeCN/water gradients .
- Column Selection: Use sub-2µm particle columns for improved resolution of stereoisomers or regioisomers .
What analytical techniques are most suitable for confirming structure and purity?
Level: Basic
Methodological Answer:
- LCMS: Monitor m/z values (e.g., [M+H]+ = 727 in related compounds) to confirm molecular weight. Use electrospray ionization (ESI) for polar intermediates .
- HPLC: Retention time reproducibility (e.g., 1.32 minutes under SMD-TFA05 conditions) ensures batch consistency.
- NMR: H NMR confirms cyclopropylmethoxy protons (δ ~3.5–4.5 ppm) and amine protons (δ ~1.5–2.5 ppm, broad) .
How to design experiments for structure-activity relationship (SAR) studies of derivatives?
Level: Advanced
Methodological Answer:
- Substituent Variation: Replace cyclopropylmethoxy with groups like morpholine ( ) or oxetane ( ) to assess steric/electronic effects.
- Biological Assays: Test inhibitory activity against targets (e.g., IL6 pathways, as in ) using in vitro models.
- Data Correlation: Use molecular docking to link substituent properties (logP, polar surface area) with activity. For example, trifluoromethyl groups enhance metabolic stability .
What are common purification challenges, and how can they be mitigated?
Level: Basic
Methodological Answer:
- Hydrophobic Impurities: Use reverse-phase HPLC with MeCN/water gradients (e.g., 30% → 70% MeCN over 20 minutes) .
- Acidic/Basic Byproducts: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of acidic impurities.
- Scale-Up: Replace preparative HPLC with flash chromatography (C18 silica) for cost-effective bulk purification .
How to optimize reaction yields in multi-step syntheses?
Level: Advanced
Methodological Answer:
- Stepwise Monitoring: Use LCMS after each step to identify low-yield intermediates (e.g., tert-butyl deprotection in achieved 100% conversion).
- Catalyst Screening: Tetrabutylammonium iodide (0.5 mg) improved alkylation efficiency in .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
What safety precautions are critical during synthesis?
Level: Basic
Methodological Answer:
- Handling Amines: Use inert atmosphere (N) to prevent oxidation.
- Waste Management: Separate halogenated byproducts (e.g., from cyclopropylmethoxy precursors) for professional disposal, as per .
- Personal Protective Equipment (PPE): Wear nitrile gloves and fume hoods when handling corrosive reagents (e.g., HCl/dioxane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
